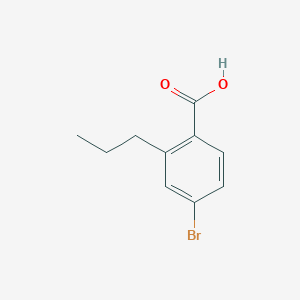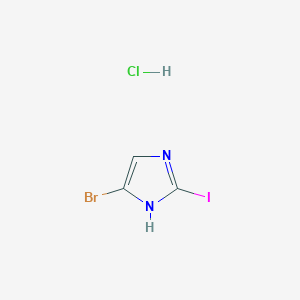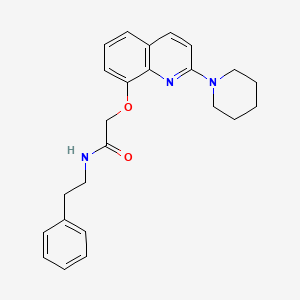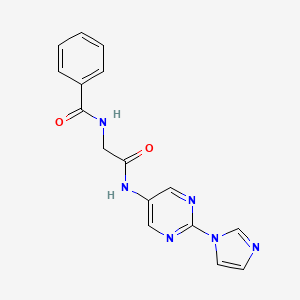
Benzoic acid, 4-bromo-2-propyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Benzoic acid, 4-bromo-2-propyl-” is a chemical compound with the formula C10H11BrO2 . It contains a total of 24 bonds, including 13 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), and 1 hydroxyl group .
Synthesis Analysis
The synthesis of “Benzoic acid, 4-bromo-2-propyl-” could involve the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation of these esters using a radical approach could be a part of the synthesis process .Molecular Structure Analysis
The molecular structure of “Benzoic acid, 4-bromo-2-propyl-” includes a benzoic acid component with a bromine atom attached to the fourth carbon of the benzene ring . The structure also includes a propyl group attached to the second carbon of the benzene ring .Chemical Reactions Analysis
The chemical reactions involving “Benzoic acid, 4-bromo-2-propyl-” could include electrophilic substitution reactions . These reactions typically involve the removal of a hydrogen atom from the benzylic position, which can be resonance stabilized .Physical And Chemical Properties Analysis
“Benzoic acid, 4-bromo-2-propyl-” is a solid compound with a molecular weight of 201.017 . More specific physical and chemical properties such as melting point, solubility, and density were not found in the search results.Applications De Recherche Scientifique
Uses in Food and Environment
4-Bromo-2-propyl benzoic acid, like its parent compound benzoic acid, finds utility across various domains, including as an additive in foods. Benzoic acid and its derivatives, including various salts and esters, serve as antibacterial and antifungal preservatives in food, cosmetic, hygiene, and pharmaceutical products. Their widespread use has led to their distribution in water, soil, and air, highlighting their environmental presence and the potential for human exposure. This review sheds light on the uses, exposure, metabolism, and the controversial effects of benzoic acid derivatives, including 4-bromo-2-propyl benzoic acid (A. D. del Olmo, J. Calzada, M. Nuñez, 2017).
Applications in Polymer Synthesis
4-Bromo-2-propyl benzoic acid has also been utilized in the synthesis of polymers. Specifically, it has been used in the development of ruthenium-based metathesis catalysts for the cyclopolymerization of 1,6-heptadiynes. This process facilitates the creation of block and tristar copolymers, demonstrating the compound's versatility in polymer chemistry and materials science (Martin G. Mayershofer, †. A. Oskar Nuyken, M. Buchmeiser, 2006).
Role in Radiosynthesis
Another innovative application is found in the radiosynthesis of 2-radioiodophloretinic acid, a potential glutamine transporter tracer. 4-Bromo-2-propyl benzoic acid serves as a precursor in the radiosynthesis process, which is enhanced by Cu(I)-assisted nucleophilic non-isotopic exchange reactions. This application underlines the compound's significance in the development of diagnostic and therapeutic agents (J. Mertens, R. Boumon, P. Steegmans, 2001).
Chemical Synthesis and Reactivity
The compound's involvement extends into more fundamental chemical synthesis and reactivity studies. For instance, it has been a key player in the development of new series of compounds containing 1,3,4-thiadiazole units, indicating its utility in creating molecules with potential pharmaceutical applications (H. Azeez, S. Hamad, 2017).
Safety and Hazards
“Benzoic acid, 4-bromo-2-propyl-” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest .
Relevant Papers The relevant papers retrieved discuss the use of pinacol boronic esters in organic synthesis , the reactions of benzoic acid with different reagents , and the safety data of "Benzoic acid, 4-bromo-2-propyl-" . These papers provide valuable insights into the properties and potential applications of “Benzoic acid, 4-bromo-2-propyl-”.
Propriétés
IUPAC Name |
4-bromo-2-propylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-2-3-7-6-8(11)4-5-9(7)10(12)13/h4-6H,2-3H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AASGHXKDKHPZOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC(=C1)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoic acid, 4-bromo-2-propyl- | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2739414.png)

![(4-Chlorophenyl){4-[2-hydroxy-3-(4-morpholinyl)propoxy]phenyl}methanone](/img/structure/B2739416.png)
![2-{[3-cyano-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2739417.png)


![N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2739421.png)




